molecular formula C14H10F2O2 B1441829 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid CAS No. 1178482-85-3

2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid

Cat. No.: B1441829
CAS No.: 1178482-85-3
M. Wt: 248.22 g/mol
InChI Key: UZZPIRDMOWFESJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid, also known as FFA, is a synthetic compound. It has a molecular formula of C14H10F2O2 and a molecular weight of 248.22 g/mol .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its molecular formula, C14H10F2O2 . The presence of two fluorine atoms and a carboxylic acid group (-COOH) is notable. These groups can significantly influence the compound’s reactivity and properties.

Scientific Research Applications

Synthesis and Applications in Drug Discovery

  • Fluorinated naphthoic acids have been synthesized as structural units in biologically active compounds, highlighting the utility of fluorinated aromatic compounds in drug design and development (Tagat et al., 2002).
  • A novel pathway for the synthesis of 4-fluoropyridines demonstrates the versatility of fluorinated intermediates for creating complex structures with potential applications in medicinal chemistry (Wittmann et al., 2006).

Diagnostic and Therapeutic Research

  • The development of a fluorine-18-labeled analogue for PET imaging of the retinoid X receptor showcases the importance of fluorinated compounds in diagnostic imaging and potential therapeutic applications (Wang et al., 2014).

Agricultural and Material Science Applications

  • Research into the fluorine substitution on herbicides indicates significant changes in herbicidal properties, demonstrating the impact of fluorination on the biological activity of agricultural chemicals (Hamprecht et al., 2004).
  • The synthesis of new fluorine-containing thiadiazolotriazinones as potential antibacterial agents further exemplifies the role of fluorinated compounds in the development of new antimicrobial materials (Holla et al., 2003).

Advanced Material Development

  • The synthesis of fluorobenzamides containing thiazole and thiazolidine showcases the application of fluorinated compounds in the development of antimicrobial analogs, indicating their potential in creating materials with specific biological properties (Desai et al., 2013).

Safety and Hazards

While specific safety and hazard information for 2-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid is not available, it’s important to handle all chemicals with care. General safety measures include avoiding inhalation, contact with skin and eyes, and ingestion .

Properties

IUPAC Name

2-fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-6-10(15)3-4-11(8)9-2-5-13(16)12(7-9)14(17)18/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZPIRDMOWFESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716820
Record name 4,4'-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178482-85-3
Record name 4,4'-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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